2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
説明
This compound features a benzamide core substituted with a 3-nitro group and a 2-methyl group. The phenyl ring is connected to a pyridazine moiety at position 3, which is further modified with a 4-methylpiperazine group at position 5. identifies it as a screening compound (G856-9584), suggesting early-stage pharmacological exploration .
特性
IUPAC Name |
2-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-19(4-3-5-21(16)29(31)32)23(30)24-18-8-6-17(7-9-18)20-10-11-22(26-25-20)28-14-12-27(2)13-15-28/h3-11H,12-15H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRKFDCQXRGALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then further reacted to obtain the final product. Common synthetic routes may involve:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with diketones or other suitable precursors.
Coupling Reactions: The piperazine and pyridazine intermediates are then coupled with a nitrobenzamide derivative through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
科学的研究の応用
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, with studies indicating its activity against Mycobacterium tuberculosis.
Biological Studies: It has been evaluated for its cytotoxicity on human embryonic kidney cells, demonstrating non-toxic properties.
Chemical Research: The compound’s unique structure makes it a valuable candidate for studying molecular interactions and docking studies.
作用機序
The mechanism of action of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s activity against Mycobacterium tuberculosis is believed to be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis . Additionally, docking studies have revealed its potential to bind to specific protein targets, further elucidating its mechanism of action .
類似化合物との比較
Research Findings and Limitations
- CAF045 demonstrated inhibitory activity against Stk1, with HRMS and NMR confirming structural integrity . The target compound’s nitro group could modulate similar pathways but with unquantified potency.
Limitations :
- No direct biochemical data (e.g., IC50 values) for the target compound are available in the provided evidence.
- Structural analogs like Netupitant impurities () share piperazine motifs but target entirely different pathways (antiemetics vs. kinases), limiting functional comparisons .
生物活性
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase, which plays a crucial role in various cellular processes, including cell proliferation and survival.
Chemical Structure and Properties
The molecular formula of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is , with a molecular weight of approximately 432.5 g/mol. The structure features a benzamide core linked to a pyridazine ring, which is further substituted with a piperazine moiety, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O3 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 941895-61-0 |
Target and Mode of Action
The primary target for this compound is the PDGF receptor tyrosine kinase. By inhibiting this receptor, the compound disrupts the PDGF signaling pathway, which is vital for cell growth and division. This inhibition leads to decreased cell proliferation and survival, making it a candidate for anticancer therapies.
Biochemical Pathways Affected
The compound's action influences several biochemical pathways, particularly those involved in:
- Cell Growth : Inhibition of PDGF signaling reduces growth factor-mediated cell proliferation.
- Apoptosis : The compound may enhance apoptosis in certain cell types by altering signaling cascades.
Pharmacokinetics
The pharmacokinetics of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide includes:
- Absorption : Likely absorbed into the bloodstream post-administration.
- Distribution : Distributed to various tissues, including potential tumor sites.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine.
Anticancer Activity
Research indicates that 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines by targeting the PDGF receptor.
Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated promising results as an anti-tubercular agent against Mycobacterium tuberculosis. Studies suggest that it may interfere with bacterial growth by disrupting essential cellular processes.
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that treatment with 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide resulted in a significant reduction in cell viability in breast cancer cell lines (MCF7 and MDA-MB-231) compared to control groups.
- Antimicrobial Efficacy : Another study highlighted its efficacy against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating strong antibacterial activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and characterization techniques for this compound?
- Synthesis : The compound is synthesized via multi-step reactions, often starting with coupling of pyridazine and benzamide precursors. Key steps include:
- Use of coupling agents (e.g., HBTU) in THF or DMF under nitrogen .
- Temperature control (0°C to reflux) to optimize intermediate formation .
- Purification via silica gel column chromatography .
- Characterization :
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry of nitro and methyl groups | Aromatic proton shifts (δ 6.4–8.7 ppm), piperazine CH₂ signals (δ 2.3–3.2 ppm) . |
| HPLC | Assess purity (>95%) | Retention time matching reference standards . |
| HRMS | Verify molecular formula | Exact mass matching [M+H]⁺ or [M+Na]⁺ adducts . |
Q. How do researchers confirm the stability of this compound under varying pH and temperature conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Heat to 40–80°C for 48h; track decomposition by TLC or NMR .
- Key Findings :
- Stable in neutral to slightly acidic conditions (pH 5–7) but degrades in basic media (pH >10) via nitro-group reduction .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 4-methylpiperazine moiety?
- Strategies :
- Use BOP reagent with Et₃N in DMF to enhance coupling efficiency .
- Microwave-assisted synthesis reduces reaction time (2h vs. 12h) with 15–20% yield improvement .
- Solvent screening : THF improves solubility of hydrophobic intermediates vs. DCM .
- Data Contradictions :
- Conflicting reports on optimal stoichiometry (1:1 vs. 1.2:1 amine:carbonyl ratios). Resolution via DoE (Design of Experiments) recommended .
Q. What approaches resolve discrepancies in reported biological activity data?
- Case Study : Inconsistent IC₅₀ values (nM to μM range) in kinase inhibition assays.
- Root Cause : Variability in assay conditions (ATP concentration, incubation time).
- Solutions :
- Standardize protocols using reference inhibitors (e.g., staurosporine controls) .
- Validate via orthogonal methods (SPR for binding kinetics, ITC for thermodynamics) .
Q. How can computational modeling guide structural modifications for enhanced target selectivity?
- Workflow :
Molecular Docking : Use X-ray structures of kinase targets (e.g., Abl1, PDGFR) to predict binding modes .
MD Simulations : Assess piperazine flexibility and nitro-group interactions over 100ns trajectories .
QSAR Models : Corrogate substituent effects (e.g., CF₃ vs. NO₂) on logP and IC₅₀ .
- Validation : Synthesize top-ranked analogs and test in cell-based assays .
Methodological Recommendations
- Synthesis Troubleshooting :
- Low yields? Check for moisture-sensitive steps; use molecular sieves or anhydrous solvents .
- Impurities? Employ orthogonal purification (e.g., sequential column chromatography and recrystallization) .
- Biological Assays :
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
